![molecular formula C11H14ClNO2 B173038 Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate CAS No. 100129-72-4](/img/structure/B173038.png)
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Overview
Description
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, an isopropyl group at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide compound in the presence of a palladium catalyst .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-chloro-6-(propan-2-yl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Ester hydrolysis: Formation of 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in oncology and infectious disease treatment.
Case Study: Antitumor Activity
Research indicates that pyridine derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, modifications in substituents have been shown to enhance or diminish antitumor activity, with some derivatives achieving significant inhibition of tumor growth in vitro .
Agricultural Chemistry
This compound is utilized as an intermediate in developing agrochemicals such as herbicides and insecticides. Its chlorinated structure enhances its efficacy against various pests.
Case Study: Insecticidal Properties
Compounds related to ethyl 2-chloro-6-(propan-2-yl)pyridine have been patented for their effectiveness in controlling insect populations, showcasing their importance in agricultural applications .
Material Science
In material science, this compound is explored for developing functional materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for various applications.
Enzyme Interactions
The compound acts as a probe in studying enzyme interactions and biochemical pathways. Its ability to participate in Suzuki–Miyaura coupling reactions suggests potential roles in carbon-carbon bond formation within biological systems.
Table: Biological Activities of this compound
Chemical Reactions
This compound undergoes several chemical reactions:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines).
- Ester Hydrolysis : Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.
- Oxidation/Reduction : Can be oxidized to form pyridine N-oxide derivatives or reduced to dihydropyridine derivatives.
Table: Reaction Types and Conditions
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Nucleophilic Substitution | Sodium methoxide, ethanol | Substituted pyridine derivatives |
Ester Hydrolysis | HCl or NaOH | Carboxylic acid |
Oxidation | Hydrogen peroxide | Pyridine N-oxide derivatives |
Reduction | Lithium aluminum hydride | Dihydropyridine derivatives |
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-chloro-4-(propan-2-yl)pyridine-3-carboxylate: Similar structure but with the isopropyl group at the 4-position.
Ethyl 2-chloro-6-(propan-2-yl)pyridine-4-carboxylate: Similar structure but with the ester group at the 4-position.
Uniqueness
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the chloro, isopropyl, and ester groups provides a distinct chemical profile that can be exploited in various research and industrial applications.
Biological Activity
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chloro group and an isopropyl group, along with an ethyl ester functional group. This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can lead to multiple biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities. However, detailed studies are required to elucidate the specific pathways involved in its action.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Ethyl 2-chloro-6-(propan-2-yl)pyridine | 0.0195 | E. coli |
Related compound X | 0.0048 | S. aureus |
Related compound Y | 0.039 | C. albicans |
Antitumor Activity
Research has also explored the antitumor potential of pyridine derivatives, including this compound. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The structure-activity relationship indicates that modifications in the substituents can enhance or diminish this activity.
Case Studies
- Antiplasmodial Activity : A study evaluated various thieno[2,3-b]pyridine derivatives for their effects on the malaria-causing parasite Plasmodium falciparum. Although not directly tested, structural analogs of ethyl 2-chloro-6-(propan-2-yl)pyridine showed promising results with IC50 values indicating strong antiplasmodial activity .
- Cytotoxicity Profiling : In vitro assays were conducted on human cell lines to determine the cytotoxic effects of pyridine derivatives. The selectivity index (SI) was calculated to assess the safety profile relative to efficacy against target pathogens .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of halogen substituents (like chlorine) and alkyl groups significantly influences the biological activity of pyridine derivatives:
Substituent Type | Effect on Activity |
---|---|
Halogen (Cl) | Increases potency against bacterial strains |
Alkyl (isopropyl) | Enhances solubility and bioavailability |
Properties
IUPAC Name |
ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREYIDKIHMOPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620494 | |
Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-72-4 | |
Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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